N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide
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Overview
Description
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide is a complex organic compound that features fluorinated aromatic rings and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Moiety: This involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
Oxalamide Formation: The final step involves the reaction of the alkylated intermediate with 2-fluorobenzylamine and oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and piperidine moiety allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-benzyl)oxalamide
- N1-(2-(1-((4-chloro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide
Uniqueness
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide is unique due to the presence of fluorine atoms in both the aromatic rings and the piperidine moiety. This fluorination can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O4S/c1-16-14-18(24)9-10-21(16)33(31,32)28-13-5-4-7-19(28)11-12-26-22(29)23(30)27-15-17-6-2-3-8-20(17)25/h2-3,6,8-10,14,19H,4-5,7,11-13,15H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTZCHAMBWCFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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